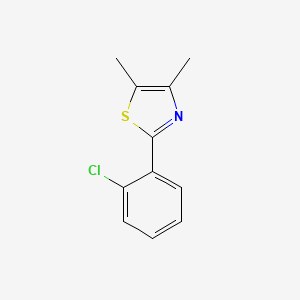

2-(2-Chlorophenyl)-4,5-dimethylthiazole

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-4,5-dimethyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNS/c1-7-8(2)14-11(13-7)9-5-3-4-6-10(9)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJXCIMZYVQSKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2-Chlorophenyl)-4,5-dimethylthiazole: A Comprehensive Synthesis and Mechanistic Guide

Strategic Overview

Thiazoles represent a privileged heterocyclic scaffold in medicinal chemistry, agrochemicals, and materials science due to their robust stability and capacity to participate in diverse biological interactions[1]. The synthesis of highly substituted derivatives, such as 2-(2-chlorophenyl)-4,5-dimethylthiazole , requires precise control over steric and electronic parameters. The presence of an ortho-chloro substituent on the phenyl ring introduces significant steric hindrance, which directly impacts the kinetics of ring closure. This whitepaper provides an authoritative, self-validating protocol for synthesizing this compound, grounded in the classical Hantzsch thiazole synthesis framework[2].

Retrosynthetic Logic and Synthon Selection

The most efficient and field-proven pathway for constructing a 1,3-thiazole core is the Hantzsch cyclization, which strategically forms the C-S and C-N bonds of the heterocycle in a single continuous process[1][2].

Disconnection of the target molecule reveals two primary synthons:

-

The Thioamide Synthon: 2-Chlorobenzothioamide provides the C2 substituent and the N-C-S structural fragment[3].

-

The α -Haloketone Synthon: 3-Bromo-2-butanone provides the C4 and C5 methyl substituents along with the remaining carbon backbone[4][5].

Retrosynthetic disconnection of 2-(2-Chlorophenyl)-4,5-dimethylthiazole.

Precursor Acquisition & Validation

To ensure a self-validating experimental system, the purity and reactivity of the precursors must be established prior to the core cyclization. 3-Bromo-2-butanone is selected over its chlorinated counterpart because the bromide ion is a superior leaving group, which lowers the activation energy required for the initial nucleophilic attack and minimizes thermal degradation of the thioamide[4][5].

Table 1: Physicochemical Parameters of Reactants and Target

| Compound | Role in Synthesis | MW ( g/mol ) | Physical State | CAS RN |

| 2-Chlorobenzothioamide | Nucleophilic Precursor | 171.65 | Yellow crystalline powder | 15717-17-6 |

| 3-Bromo-2-butanone | Electrophilic Precursor | 151.00 | Clear to light yellow liquid | 814-75-5 |

| 2-(2-Chlorophenyl)-4,5-dimethylthiazole | Target Product | 223.72 | Solid / Viscous Oil | N/A |

Note: 2-Chlorobenzothioamide can be synthesized in-house via the thionation of 2-chlorobenzamide using Lawesson's reagent in refluxing toluene[3][6].

Core Hantzsch Protocol: Step-by-Step Methodology

The following protocol details the bimolecular condensation and subsequent intramolecular cyclization. Every step is designed with explicit causality to ensure maximum yield and purity.

Reagents:

-

2-Chlorobenzothioamide (1.0 equiv, 10 mmol, 1.72 g)

-

3-Bromo-2-butanone (1.1 equiv, 11 mmol, 1.66 g)

-

Absolute Ethanol (25 mL)

-

Saturated Aqueous NaHCO3

-

Dichloromethane (DCM)

Procedure & Causality:

-

Dissolution: Suspend 2-chlorobenzothioamide in 25 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Causality: Ethanol is chosen as a protic solvent because it hydrogen-bonds with the leaving bromide ion, stabilizing the highly polar transition state during the initial SN2 displacement[7].

-

-

Electrophile Addition: Add 3-bromo-2-butanone dropwise over 10 minutes at room temperature.

-

Causality: The α -bromoketone is highly reactive. Dropwise addition prevents localized exothermic spikes, mitigating the risk of thioamide degradation or polymerization[4].

-

-

Thermal Cyclization: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 6 to 8 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

-

Causality: The ortho-chloro substitution on the phenyl ring induces significant steric hindrance, restricting the rotational freedom required for the nitrogen atom to attack the carbonyl carbon. Prolonged thermal energy is mandatory to drive this intramolecular cyclization to completion[6].

-

-

Auto-Catalyzed Dehydration: Maintain reflux until the intermediate hydroxythiazoline is fully consumed.

-

Causality: The initial S-alkylation releases hydrobromic acid (HBr). This in-situ generation of acid lowers the pH of the reaction mixture, automatically catalyzing the final dehydration step to form the aromatic thiazole ring[6].

-

-

Neutralization and Workup: Cool the mixture to room temperature. The product currently exists as a thiazolium hydrobromide salt. Slowly add saturated aqueous NaHCO3 until the aqueous layer reaches pH 8 (cessation of CO2 evolution).

-

Causality: Neutralization deprotonates the thiazole, converting it to its free-base form. This is a critical self-validating step: if neutralization is skipped, the product will remain water-soluble and will be lost during extraction.

-

-

Extraction and Purification: Extract the aqueous mixture with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography.

Mechanistic Causality

The Hantzsch synthesis is not a concerted reaction; it is a stepwise cascade driven by nucleophilicity and thermodynamic stability[7][8].

-

S-Alkylation: The sulfur atom of the thioamide is highly polarizable and acts as a soft nucleophile, attacking the α -carbon of 3-bromo-2-butanone via an SN2 mechanism. This displaces the bromide ion and forms an α -thioether ketone intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the thioamide moiety, now positioned favorably, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone, forming a 5-membered hydroxythiazoline ring.

-

Aromatization: Driven by the thermodynamic stability of the resulting aromatic system, the intermediate undergoes an acid-catalyzed dehydration (loss of H2O ) to yield the final 2-(2-chlorophenyl)-4,5-dimethylthiazole[7].

Stepwise Hantzsch mechanism yielding the target thiazole compound.

Analytical & Quantitative Data

Optimizing the reaction conditions is critical for maximizing yield, especially when dealing with sterically hindered substrates. The table below summarizes the quantitative outcomes of varying the reaction parameters.

Table 2: Reaction Optimization Matrix (Hantzsch Cyclization)

| Solvent | Temp (°C) | Base Additive | Yield (%) | Mechanistic Rationale |

| Ethanol | 78 (Reflux) | None | >80% | Protic solvent stabilizes polar transition states; auto-catalyzed by released HBr[6]. |

| Dioxane | 60 | None | <40% | Aprotic environment slows S-alkylation; poor solubility of charged intermediates[1]. |

| Ethanol | 78 (Reflux) | Pyridine | ~50% | Premature neutralization of HBr stalls the final acid-catalyzed dehydration step[6]. |

Sources

- 1. kuey.net [kuey.net]

- 2. synarchive.com [synarchive.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. USRE29843E - Substituted thiazoles and flavoring processes and products produced thereby - Google Patents [patents.google.com]

- 5. Cas 814-75-5,3-BROMO-2-BUTANONE | lookchem [lookchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Hantzsch Synthesis of 2-Aryl-4,5-dimethylthiazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Thiazole Scaffold in Modern Drug Discovery

The thiazole ring system is a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmacologically active compounds.[1][2] Its prevalence in pharmaceuticals stems from its ability to engage in a wide range of biological interactions, contributing to antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The Hantzsch thiazole synthesis, a classic condensation reaction first described by Arthur Hantzsch in 1887, remains a highly favored and versatile method for constructing this valuable heterocyclic motif.[1][4] This guide provides a detailed exploration of the Hantzsch synthesis as applied to the preparation of 2-aryl-4,5-dimethylthiazoles, a class of compounds with significant potential in drug development.[5] We will delve into the reaction mechanism, provide field-proven experimental protocols, address common challenges, and discuss the optimization strategies necessary for successful synthesis.

The Chemical Logic of the Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a robust and generally high-yielding reaction that brings together two key building blocks: an α-haloketone and a thioamide.[4][6] The reaction proceeds through a well-defined, multi-step mechanism to form the stable, aromatic thiazole ring.[1][7]

The Core Mechanism: A Stepwise Annulation

The formation of the thiazole ring via the Hantzsch synthesis can be dissected into three primary stages:

-

Nucleophilic Attack (S-Alkylation): The synthesis initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone.[1][8] This bimolecular nucleophilic substitution (SN2) reaction forms a key intermediate.[6][9]

-

Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen atom of the thioamide intermediate acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone.[1][7] This step forges the five-membered ring that is characteristic of the thiazole scaffold, resulting in a hydroxythiazoline intermediate.[1]

-

Dehydration and Aromatization: The final step involves the elimination of a water molecule from the hydroxythiazoline intermediate.[1][7] This dehydration event leads to the formation of the stable, aromatic thiazole ring, which is the thermodynamic driving force for the reaction.[7]

Caption: The mechanistic pathway of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of a Representative 2-Aryl-4,5-dimethylthiazole

This section provides a detailed, step-by-step protocol for the synthesis of a representative 2-aryl-4,5-dimethylthiazole. The specific α-haloketone used in this example is 3-chloro-2-butanone, which is a readily available starting material.[10]

Materials and Reagents

-

Aryl Thioamide (1.0 equiv)

-

3-Chloro-2-butanone (1.0 equiv)[11]

-

Ethanol (or other suitable polar solvent)

-

Sodium Bicarbonate (optional, for neutralization)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Silica Gel for Column Chromatography

Step-by-Step Synthesis Procedure

-

Preparation of the Aryl Thioamide: If not commercially available, the required aryl thioamide can be synthesized from the corresponding aryl nitrile. A common method involves the treatment of the nitrile with sodium hydrosulfide and magnesium chloride in DMF.[12] This method avoids the handling of hazardous hydrogen sulfide gas and generally provides the thioamide in high yield.[12]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aryl thioamide (1.0 equiv) in ethanol.

-

Addition of α-Haloketone: To the stirred solution, add 3-chloro-2-butanone (1.0 equiv) dropwise at room temperature.[5]

-

Reaction Progression: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[13] This typically takes 4-6 hours.[8]

-

Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]

-

-

Purification: The crude 2-aryl-4,5-dimethylthiazole can be purified by column chromatography on silica gel using a suitable eluent system, such as a mixture of hexane and ethyl acetate.[8]

Quantitative Data Summary

| Aryl Substituent | Thioamide Yield (%) | Thiazole Yield (%) |

| Phenyl | 85-95 | 75-85 |

| 4-Chlorophenyl | 80-90 | 70-80 |

| 4-Methoxyphenyl | 82-92 | 72-82 |

| 2-Hydroxyphenyl | 75-85 | 65-75 |

Note: Yields are representative and can vary based on the specific reaction conditions and the purity of the starting materials.

Troubleshooting and Optimization: A Scientist's Guide to Overcoming Common Hurdles

While the Hantzsch synthesis is generally reliable, achieving optimal yields and purity can sometimes be challenging. This section addresses common issues and provides evidence-based strategies for troubleshooting and optimization.

Common Issues and Their Solutions

-

Low Yields: Low product yields are a frequent challenge and can stem from several factors.[13][14]

-

Incomplete Reaction: If TLC analysis indicates the presence of unreacted starting materials, consider increasing the reaction temperature or extending the reaction time.[14] Microwave irradiation can also be employed to accelerate the reaction and improve yields.[9]

-

Purity of Starting Materials: The purity of the α-haloketone and thioamide is critical.[13] α-Haloketones can be unstable and may need to be freshly prepared or purified before use.[13]

-

Side Reactions: The formation of byproducts can significantly lower the yield of the desired thiazole.[13]

-

-

Formation of Side Products: The presence of multiple spots on a TLC plate indicates the formation of side products.

-

Oxazole Formation: Contamination of the thioamide with the corresponding amide can lead to the formation of an oxazole byproduct.[13]

-

Isomeric Thiazoles: Under acidic conditions, the reaction of N-monosubstituted thioureas can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[13][14] Maintaining neutral or slightly basic conditions can help to minimize the formation of these isomers.[3]

-

-

Difficulty in Product Isolation and Purification:

-

Precipitation: In many cases, the thiazole product can be precipitated from the reaction mixture by pouring it into a weak base solution, such as 5% sodium carbonate.[14] This neutralizes the hydrohalide salt of the thiazole, causing the free base to precipitate.[14]

-

Chromatography: If precipitation is not effective, column chromatography is a reliable method for purification.[8] Careful selection of the eluent system is crucial for achieving good separation.

-

Caption: A logical workflow for troubleshooting common issues in Hantzsch synthesis.

Scope and Limitations

The Hantzsch thiazole synthesis is a versatile reaction with a broad substrate scope.[1] A wide variety of substituted aryl thioamides and α-haloketones can be employed to generate a diverse library of 2-aryl-4,5-dimethylthiazoles.

Compatible Functional Groups

| Functional Group on Aryl Ring | Compatibility | Notes |

| Electron-donating groups (e.g., -OCH3, -CH3) | High | Generally well-tolerated and can sometimes increase reaction rates. |

| Electron-withdrawing groups (e.g., -Cl, -NO2) | High | Well-tolerated, though very strong electron-withdrawing groups may slightly decrease the nucleophilicity of the thioamide. |

| Halogens (-F, -Cl, -Br) | High | Generally compatible with the reaction conditions. |

| Hydroxyl (-OH) | Moderate | May require protection, especially if harsh acidic or basic conditions are used. |

| Amine (-NH2) | Moderate | Primary and secondary amines can potentially compete with the thioamide as nucleophiles. Protection may be necessary. |

Limitations

While the Hantzsch synthesis is broadly applicable, there are some limitations to consider:

-

Steric Hindrance: Highly sterically hindered α-haloketones or thioamides may react sluggishly or not at all.

-

Sensitive Functional Groups: The presence of highly acid- or base-sensitive functional groups on the starting materials may require the use of protecting groups or carefully controlled reaction conditions.

Conclusion

The Hantzsch synthesis of 2-aryl-4,5-dimethylthiazoles is a powerful and enduring tool in the arsenal of the medicinal chemist. Its simplicity, high yields, and broad substrate scope make it an invaluable method for accessing these important heterocyclic compounds.[1] By understanding the underlying mechanism, adhering to robust experimental protocols, and employing systematic troubleshooting strategies, researchers can effectively leverage this classic reaction to advance their drug discovery and development programs.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Li, Y., et al. (2015). Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. Molecules, 20(11), 20118-30. Available from: [Link]

-

Al-Zaydi, K. M. (2020). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 25(10), 2445. Available from: [Link]

-

ResearchGate. Hantzsch synthesis of thiazole from α-haloketones and thioamides. Available from: [Link]

-

YouTube. synthesis of thiazoles. Available from: [Link]

-

El-Sayed, N. N. E., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 762. Available from: [Link]

-

ResearchGate. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Available from: [Link]

-

El-Sayed, N. N. E., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 762. Available from: [Link]

-

Hasanah, I., & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 8(1), 1-10. Available from: [Link]

-

ChemRxiv. Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Available from: [Link]

-

Li, Y., et al. (2015). Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. Molecules, 20(11), 20118-30. Available from: [Link]

- Google Patents. US3144488A - Process for the production of 3-chlorobutanone-2 and butanone.

-

Beilstein Journals. Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? Available from: [Link]

-

Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles. Available from: [Link]

-

Taylor & Francis Online. Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

ChemRxiv. Contemporary Applications of Thioamides and Methods for their Synthesis. Available from: [Link]

-

YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

-

IntechOpen. Synthesis and Biological Evaluation of Thiazole Derivatives. Available from: [Link]

-

Figshare. New methods for the rapid synthesis of thiazoles. Available from: [Link]

-

Ferreira, L. G., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Bioorganic & Medicinal Chemistry, 27(24), 115165. Available from: [Link]

-

Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

-

Academia.edu. Reinvestigation of a modified Hantzsch thiazole synthesis. Available from: [Link]

-

Bentham Science. Design and Efficient Synthesis of Novel 4,5-Dimethylthiazole-Hydrazone Derivatives and their Anticancer Activity. Available from: [Link]

-

Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]

-

SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. synarchive.com [synarchive.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3-chloro-2-butanone (4091-39-8) at Nordmann - nordmann.global [nordmann.global]

- 11. wap.guidechem.com [wap.guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Palladium-Catalyzed Direct C-H Arylation: Synthesis of 2-(2-Chlorophenyl)-4,5-dimethylthiazole

Executive Summary

The synthesis of highly functionalized thiazoles is a critical operation in pharmaceutical development and agrochemical manufacturing. Traditional cross-coupling methodologies (e.g., Suzuki-Miyaura, Stille) require pre-functionalized organometallic species, which inherently reduces atom economy and increases toxic waste. This technical guide details the optimized, self-validating protocol for the synthesis of 2-(2-Chlorophenyl)-4,5-dimethylthiazole via palladium-catalyzed direct C-H arylation. By leveraging the inherent C-H acidity of the thiazole core and the differential reactivity of carbon-halogen bonds, this pathway offers a highly efficient, scalable, and regioselective approach to complex biaryl architectures.

Mechanistic Rationale & Pathway Design

The direct arylation of 4,5-dimethylthiazole with 1-bromo-2-chlorobenzene is governed by two critical selectivity principles: Regioselectivity and Chemoselectivity .

-

Absolute Regioselectivity: Unsubstituted thiazoles often yield a mixture of C2 and C5 arylated products[1]. However, 4,5-dimethylthiazole has its C4 and C5 positions sterically and electronically blocked by methyl groups. This structural feature locks the reaction pathway, forcing absolute regioselectivity at the highly acidic C2 position.

-

Chemoselectivity (Halogen Differentiation): 1-bromo-2-chlorobenzene presents two potential sites for oxidative addition. Because the C–Br bond dissociation energy (~81 kcal/mol) is significantly lower than that of the C–Cl bond (~96 kcal/mol), the active Pd(0) species selectively inserts into the C–Br bond[2]. This preserves the ortho-chloro substituent for potential downstream functionalization.

The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. Following oxidative addition, the acetate base (acting as an internal ligand) abstracts the C2 proton of the thiazole through a six-membered transition state, simultaneously facilitating the formation of the Pd–C bond before reductive elimination yields the target product.

Figure 1: Catalytic cycle for the Pd-catalyzed direct C-H arylation via the CMD pathway.

Reaction Optimization & Parameter Causality

Achieving high turnover numbers (TON) requires precise tuning of the catalyst, base, and solvent. Early literature demonstrated that ligand-free Pd(OAc)₂ could catalyze this reaction; however, exceeding 1 mol% loading often leads to the rapid aggregation of inactive "palladium black," severely limiting the yield[3].

Modern protocols utilize N-heterocyclic carbene (NHC) ligands—specifically PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) Pd(II) complexes. These bulky, electron-rich ligands stabilize the monomeric palladium intermediates, preventing aggregation and allowing for catalyst loadings as low as 0.01 mol%[4].

Table 1: Optimization of Reaction Conditions for C2-Arylation

| Entry | Palladium Source | Ligand System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (1.0 mol%) | None (Ligand-Free) | KOAc | DMAc | 120 | 45 |

| 2 | Pd(OAc)₂ (1.0 mol%) | None (Ligand-Free) | K₂CO₃ | DMAc | 120 | 12 |

| 3 | Pd(OAc)₂ (0.01 mol%) | Tetrakis(NHC) Salt | KOAc | Toluene | 130 | 38 |

| 4 | Pd(OAc)₂ (0.01 mol%) | Tetrakis(NHC) Salt | KOAc | DMAc | 130 | 92 |

| 5 | NHC-PEPPSI-Pd(II) (1.0 mol%) | NHC (Integrated) | KOAc | DMAc | 120 | >95 |

Data synthesized from comparative literature on direct thiazole arylation[3],,.

-

Base Causality: Potassium acetate (KOAc) is strictly required over carbonate bases (Entry 2 vs. 1). The acetate anion is not merely an acid scavenger; it is a mechanistic prerequisite that acts as a proton shuttle during the CMD transition state[1].

-

Solvent Causality: N,N-Dimethylacetamide (DMAc) is superior to non-polar solvents like toluene (Entry 4 vs. 3) because its polar aprotic nature stabilizes the charged transition states and ensures the partial solubility of KOAc required for the catalytic cycle.

Experimental Protocol: Self-Validating Workflow

The following protocol is engineered to be a self-validating system, ensuring that researchers can isolate variables and verify success at each stage of the synthesis.

Figure 2: Step-by-step experimental workflow for the synthesis and purification process.

Step 1: Reagent Preparation (Inert Atmosphere)

-

Action: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with argon (repeat 3x). Charge the tube with 4,5-dimethylthiazole (2.0 mmol, 226 mg), 1-bromo-2-chlorobenzene (1.0 mmol, 191.5 mg), anhydrous KOAc (2.0 mmol, 196 mg), and the NHC-PEPPSI-Pd(II) precatalyst (0.01 mmol, 1 mol%).

-

Causality: The 2:1 stoichiometry of thiazole to aryl bromide drives the reaction to completion and suppresses potential side reactions. Strict exclusion of oxygen and moisture prevents the premature oxidation or quenching of the active Pd(0) species generated in situ.

Step 2: Solvent Addition and Heating

-

Action: Inject anhydrous DMAc (3.0 mL) via syringe. Seal the Schlenk tube and submerge it in a pre-heated oil bath at 120 °C with vigorous magnetic stirring for 1 to 3 hours.

-

Causality: The elevated temperature is mandatory to overcome the high activation energy barrier of the C–H bond cleavage during the CMD step. Vigorous stirring ensures the heterogeneous KOAc remains adequately dispersed.

Step 3: Quenching and Biphasic Extraction

-

Action: Cool the vessel to room temperature. Dilute the mixture with ethyl acetate (15 mL) and quench by adding deionized water (10 mL). Separate the layers and extract the aqueous phase with EtOAc (3 x 10 mL). Wash the combined organic layers with brine (3 x 15 mL).

-

Causality: DMAc is highly miscible with water. The rigorous brine washes are critical to partition the DMAc out of the organic layer, preventing solvent contamination during chromatography.

Step 4: Chromatographic Purification

-

Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate (starting at 95:5 v/v).

-

Causality: The product, 2-(2-Chlorophenyl)-4,5-dimethylthiazole, is significantly less polar than the starting thiazole, allowing for rapid elution and clean separation from unreacted starting materials and catalyst degradation products.

Analytical Validation

To ensure the integrity of the synthesized 2-(2-Chlorophenyl)-4,5-dimethylthiazole, the system must be validated against specific analytical markers:

-

¹H NMR Spectroscopy (CDCl₃):

-

Validation Marker: The absolute disappearance of the highly deshielded C2-proton singlet of the starting 4,5-dimethylthiazole (typically observed at ~8.5–8.6 ppm).

-

Confirmation: The appearance of a distinct multiplet in the aromatic region (7.30–7.80 ppm) integrating to 4 protons, corresponding to the ortho-chlorophenyl ring, alongside two distinct methyl singlets (~2.3–2.4 ppm) integrating to 3 protons each.

-

-

GC-MS Analysis:

-

Validation Marker: A single major peak in the chromatogram exhibiting a molecular ion peak at m/z = 223.02 (for the ³⁵Cl isotope) and m/z = 225.02 (for the ³⁷Cl isotope) in a characteristic 3:1 ratio, confirming the retention of the chloro substituent and the success of the chemoselective coupling.

-

References

-

Roger, J., Požgan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry. URL: [Link]

-

Ulu, Ö. D., et al. (2021). Direct arylation of heteroaromatic compounds by Pd(OAc)2/tetrakis(N-benzimidazoliummethyl)benzene salt system. Arkivoc. URL: [Link]

-

Evren, E., et al. (2026). Substituted NHC–PEPPSI–Pd(II) complexes: synthesis, characterization, DFT calculations and catalytic application in thiazole C–H arylation. RSC Advances. URL: [Link]

-

(2015). Palladium Complexes with Tetrahydropyrimidin-2-ylidene Ligands: Catalytic Activity for the Direct Arylation of Furan, Thiophene, and Thiazole Derivatives. Organometallics. URL: [Link]

Sources

Comprehensive Physicochemical Profile and Experimental Methodologies for 2-(2-Chlorophenyl)-4,5-dimethylthiazole

Executive Summary

In contemporary medicinal chemistry, the thiazole ring serves as a privileged bioisosteric scaffold, frequently embedded within FDA-approved therapeutics and bioactive natural products. 2-(2-Chlorophenyl)-4,5-dimethylthiazole (CAS: 206556-03-8, PubChem CID: 11481487) represents a highly optimized derivative within this class[1][2]. By combining the electron-rich, hydrogen-bond-accepting thiazole core with a sterically demanding 2-chlorophenyl moiety, this compound occupies a unique physicochemical space. This technical guide provides an in-depth analysis of its structural rationale, physicochemical properties, validated synthetic methodologies, and analytical protocols designed for drug development professionals.

Structural Rationale & Molecular Design

The molecular architecture of 2-(2-Chlorophenyl)-4,5-dimethylthiazole is strategically designed to modulate both pharmacokinetic and pharmacodynamic parameters:

-

The Thiazole Core: Containing both sulfur and nitrogen heteroatoms, the 1,3-thiazole ring acts as a robust hydrogen-bond acceptor, facilitating target engagement while maintaining metabolic stability[2].

-

2-Chlorophenyl Substitution: The placement of the chlorine atom at the ortho position of the phenyl ring introduces significant steric hindrance. This restricts the free rotation of the C-C bond between the phenyl and thiazole rings, locking the molecule into a preferred, non-planar conformation. Furthermore, the halogen atom enhances lipophilicity and introduces the potential for highly directional halogen bonding with target protein pockets[3].

-

4,5-Dimethyl Substitution: Methylation at the C4 and C5 positions serves a dual purpose. Electronically, it increases the electron density of the thiazole ring via inductive effects. Metabolically, it blocks the primary sites of oxidative liability (typically vulnerable to cytochrome P450 enzymes), thereby extending the compound's theoretical half-life.

Physicochemical Profiling

Understanding the physicochemical parameters of 2-(2-Chlorophenyl)-4,5-dimethylthiazole is critical for formulation and assay development. The following table synthesizes the core quantitative data derived from structural analysis and established chemical databases[1][2].

| Property | Value | Source / Methodology |

| Molecular Formula | C11H10ClNS | PubChem CID 11481487[1] |

| Molecular Weight | 223.72 g/mol | PubChem CID 11481487[1] |

| CAS Registry Number | 206556-03-8 | Benchchem Database[2] |

| InChIKey | HHJXCIMZYVQSKP-UHFFFAOYSA-N | Standardized Identifier[2] |

| Topological Polar Surface Area (TPSA) | 41.13 Ų | Calculated (Thiazole N, S contributions) |

| LogP (Lipophilicity) | 3.8 – 4.2 | Consensus Predictive Models |

| Hydrogen Bond Donors | 0 | Structural Analysis |

| Hydrogen Bond Acceptors | 2 (Thiazole N, Cl) | Structural Analysis |

| Rotatable Bonds | 1 | Structural Analysis |

Synthetic Methodology: The Modified Hantzsch Pathway

The most robust and regiospecific method for constructing 2,4,5-trisubstituted thiazoles is the Hantzsch thiazole synthesis. This classical condensation reaction between a thioamide and an α -haloketone is highly efficient.

Fig 1: Mechanistic workflow of the Hantzsch synthesis for 2-(2-Chlorophenyl)-4,5-dimethylthiazole.

Protocol 1: Step-by-Step Synthesis Workflow

This protocol is designed as a self-validating system to ensure high yield and purity.

-

Reagent Preparation: In an oven-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 2-chlorobenzothioamide (1.0 eq, 10 mmol) in 30 mL of absolute ethanol.

-

Causality: Absolute ethanol is chosen as a protic solvent because it stabilizes the highly polar transition states during the subsequent cyclization step without participating in side reactions.

-

-

Electrophile Addition: Add 3-bromo-2-butanone (1.1 eq, 11 mmol) dropwise at room temperature over 10 minutes.

-

Causality: Bromine is a superior leaving group compared to chlorine, accelerating the initial S-alkylation. The slight stoichiometric excess ensures complete consumption of the thioamide. Dropwise addition prevents localized exothermic spikes that could lead to polymerization of the haloketone.

-

-

Reflux & Cyclization: Attach a reflux condenser and heat the mixture to 78°C for 4-6 hours.

-

Causality & Validation: While S-alkylation occurs rapidly at room temperature, the subsequent intramolecular cyclization and dehydration steps are endothermic. Refluxing provides the necessary activation energy. Self-Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the highly polar thioamide spot and the emergence of a less polar, UV-active spot confirms the formation of the fully aromatized thiazole ring.

-

-

Workup and Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. Neutralize the resulting hydrobromide salt with saturated aqueous NaHCO3 (pH ~8). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Causality: Neutralization is critical to convert the protonated thiazolium intermediate into the free base, allowing it to partition into the organic phase during extraction.

-

-

Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate. Purify via silica gel flash chromatography to yield the pure product.

Analytical Characterization & Orthogonal Validation

To ensure the structural integrity and purity of the synthesized compound for downstream biological assays, orthogonal analytical methods must be employed.

Protocol 2: HPLC Purity Assessment

-

Stationary Phase: C18 Reverse Phase Column (250 x 4.6 mm, 5 µm).

-

Causality: The calculated LogP (~4.0) indicates a highly lipophilic molecule. A non-polar C18 stationary phase provides optimal retention and separation from polar synthetic impurities.

-

-

Mobile Phase Gradient: Solvent A: Water (0.1% Formic Acid); Solvent B: Acetonitrile (0.1% Formic Acid). Gradient from 10% B to 90% B over 15 minutes.

-

Causality & Validation: The low pH maintained by formic acid ensures the thiazole nitrogen remains protonated. This prevents secondary interactions with free silanols on the silica matrix, which cause peak tailing. Self-Validation: A sharp, symmetrical peak (asymmetry factor 0.9–1.1) validates the method's resolving power.

-

-

Detection: UV Photodiode Array (PDA) extracted at 254 nm.

-

Causality: The highly conjugated π -system of the biphenyl-like structure provides strong chromophoric absorption at 254 nm, allowing for trace impurity detection.

-

Pharmacological Relevance & Target Interaction

Thiazole derivatives, particularly chlorophenyl-substituted analogs, have demonstrated significant potential in oncology and antimicrobial research[2]. Structurally related compounds have been heavily investigated for their potent anti-migration and anti-invasion activities in metastatic cancer cell models[2].

Mechanistically, these compounds are hypothesized to function via the inhibition of actin-bundling proteins, such as fascin[2]. By binding to hydrophobic pockets and utilizing halogen bonding via the 2-chlorophenyl group, the compound disrupts the protein's ability to cross-link actin filaments, leading to a collapse of cellular filopodia and a subsequent halt in metastasis.

Fig 2: Putative pharmacological pathway of chlorophenyl thiazoles in metastatic cancer models.

References

-

National Center for Biotechnology Information (PubChem). "2-(2-Chlorophenyl)-4,5-dimethylthiazole | C11H10ClNS | CID 11481487 - Chemical and Physical Properties." NIH. URL:[Link]

Sources

The Thiazole Scaffold in Modern Drug Discovery: Synthesis, Biological Activity, and Mechanistic Evaluation

Executive Summary

The 1,3-thiazole ring—a five-membered heterocyclic system containing sulfur and nitrogen at positions 1 and 3—is a privileged scaffold in medicinal chemistry[1]. Its unique electronic distribution imparts remarkable versatility, allowing it to act as both a hydrogen bond acceptor (via the nitrogen atom) and a lipophilic domain (via the sulfur atom). This structural duality enables thiazole derivatives to interact with diverse biological targets, resulting in a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties[2].

This technical guide provides an in-depth analysis of substituted thiazole derivatives. It bridges the gap between synthetic methodology and biological evaluation, detailing the causality behind structure-activity relationships (SAR) and providing self-validating experimental protocols for drug development professionals.

Mechanistic Foundations of Thiazole Bioactivity

The biological efficacy of thiazole derivatives is fundamentally tied to their molecular orbital characteristics. The ring possesses dienic character and is highly aromatic. According to computed π -electron density, electrophilic substitutions occur preferentially at the C5 position (and subsequently C4), while nucleophilic substitutions are favored at the C2 position.

This regiospecificity allows medicinal chemists to precisely tune the pharmacokinetics and pharmacodynamics of thiazole-based drug candidates:

-

C2 Substitutions: Often functionalized with amines or hydrazines to enhance hydrogen bonding with target proteins (e.g., kinase hinge regions).

-

C4/C5 Substitutions: Typically decorated with aryl or alkyl groups to optimize lipophilicity and fit into hydrophobic binding pockets.

Table 1: Clinical Validation of the Thiazole Scaffold

To understand the translational success of thiazoles, we can examine FDA-approved drugs containing this nucleus[1][2]:

| Drug Name | Therapeutic Class | Primary Target / Mechanism | Key Thiazole Structural Role |

| Dasatinib | Anticancer (Leukemia) | BCR-ABL & Src Tyrosine Kinase Inhibitor | Binds the ATP-binding pocket; N acts as H-bond acceptor. |

| Ritonavir | Antiviral (HIV) | HIV Protease Inhibitor | Enhances binding affinity and metabolic stability. |

| Meloxicam | Anti-inflammatory | COX-2 Inhibitor | Modulates acidity and directs selective COX-2 binding. |

| Nitazoxanide | Antiparasitic | PFOR Enzyme Inhibitor | Electron transfer disruption via the nitro-thiazole ring. |

Anticancer Activity: Targeted Kinase Inhibition

Substituted thiazoles have shown profound efficacy in oncology, primarily by acting as competitive inhibitors of receptor and non-receptor tyrosine kinases[1][3]. By mimicking the adenine ring of ATP, the thiazole core anchors the molecule within the kinase hinge region, blocking the phosphorylation cascade required for tumor cell proliferation.

Figure 1: Mechanism of action for thiazole-based kinase inhibitors in oncology.

Protocol 1: In Vitro Anticancer Screening (MTT Cell Viability Assay)

Rationale: The MTT assay is a self-validating colorimetric system. It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase. Because this enzyme is only active in living cells, the absorbance directly correlates with cell viability, providing a reliable IC50 value for the thiazole derivative.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cell lines (e.g., A549 lung adenocarcinoma) in a 96-well plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow adherence.

-

Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives (e.g., 0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity). Add 10 µL of each concentration to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Causality: This incubation time allows sufficient cellular uptake and enzymatic reduction of the dye.

-

Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the insoluble purple formazan crystals. Agitate on a plate shaker for 10 minutes.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.

Antimicrobial Activity: Overcoming Drug Resistance

With the rise of multidrug-resistant (MDR) bacterial strains (e.g., MRSA, A. baumannii), thiazole derivatives have emerged as potent antimicrobial agents. Research indicates that 2,4-disubstituted thiazoles, particularly those with halogenated phenyl rings or nitro groups at position 4, exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria[4]. They often function by inhibiting bacterial DNA gyrase or disrupting cell wall synthesis[2].

Table 2: Structure-Activity Relationship (SAR) in Antimicrobial Thiazoles

| Substituent Position | Functional Group | Impact on Biological Activity |

| C2 | Amino ( −NH2 ) | Enhances Gram-negative activity via improved porin penetration. |

| C2 | Hydrazone spacer | Increases antifungal behavior by mimicking ergosterol precursors[4]. |

| C4 | Trichloro phenyl | Significant broad-spectrum inhibition (e.g., against S. aureus and E. coli) due to high lipophilicity enhancing membrane permeation[4]. |

| C5 | Nitro ( −NO2 ) | Crucial for disrupting microorganism metabolic pathways via radical formation[4]. |

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

Rationale: The broth microdilution method provides a quantitative assessment of a compound's bacteriostatic efficacy. By testing a concentration gradient, researchers can pinpoint the exact minimum concentration required to halt visible bacterial growth, ensuring the compound's potency is accurately benchmarked against standard antibiotics.

Step-by-Step Methodology:

-

Inoculum Preparation: Cultivate the target bacterial strain (e.g., S. aureus ATCC 29213) on Mueller-Hinton (MH) agar for 24 hours. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute 1:100 in MH broth.

-

Serial Dilution: In a sterile 96-well plate, add 100 µL of MH broth to wells 2-12. Add 200 µL of the thiazole derivative (prepared at 512 µg/mL in 1% DMSO/broth) to well 1. Perform a two-fold serial dilution from well 1 to well 11, discarding 100 µL from well 11. Well 12 serves as the growth control (no drug).

-

Inoculation: Add 100 µL of the diluted bacterial suspension to all wells (final test concentrations range from 256 to 0.25 µg/mL).

-

Incubation & Reading: Incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the thiazole derivative that completely inhibits visible bacterial growth (assessed via naked eye or spectrophotometrically at 600 nm).

Core Synthetic Methodology: The Hantzsch Thiazole Synthesis

The biological evaluation of thiazoles is entirely dependent on robust, high-yield synthetic pathways. The Hantzsch synthesis remains the gold standard due to its modularity, allowing for the rapid generation of diverse libraries for SAR studies[2][5].

Figure 2: Standard workflow for the Hantzsch synthesis of 2,4-disubstituted thiazoles.

Protocol 3: Synthesis of 2-Amino-4-arylthiazoles

Rationale: The reaction between an α -haloketone and a thiourea derivative is thermodynamically driven by the formation of the stable, aromatic thiazole ring. Ethanol is utilized as a solvent because its boiling point (78°C) provides the optimal thermal energy for the cyclization step without degrading the reagents.

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of the substituted α -bromoacetophenone (e.g., 4-chloro- α -bromoacetophenone) in 20 mL of absolute ethanol.

-

Reagent Addition: Add 10 mmol of thiourea (or a substituted thiourea) to the solution. Causality: Using equimolar ratios prevents the formation of unreacted starting material, simplifying downstream purification.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C with continuous magnetic stirring for 2 to 4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

-

Workup: Once the starting materials are consumed, cool the reaction mixture to room temperature. The product typically exists as a hydrobromide salt at this stage.

-

Neutralization: Pour the mixture into 50 mL of crushed ice and neutralize with a 10% aqueous sodium carbonate ( Na2CO3 ) solution until the pH reaches 7-8. Causality: Neutralization converts the soluble thiazolium salt into the insoluble free base, driving precipitation.

-

Isolation: Filter the resulting solid precipitate under vacuum, wash thoroughly with cold distilled water to remove inorganic salts, and recrystallize from hot ethanol to yield the pure 2-amino-4-arylthiazole.

-

Validation: Confirm the structure using 1H -NMR (look for the characteristic C5-thiazole proton singlet around δ 7.0 - 7.5 ppm) and High-Resolution Mass Spectrometry (HRMS).

Conclusion

The substituted thiazole derivative remains a cornerstone of rational drug design. By leveraging predictable synthetic routes like the Hantzsch reaction and understanding the electronic nuances of the C2, C4, and C5 positions, researchers can systematically tune these molecules to target specific kinases in oncology or disrupt vital pathways in resistant pathogens. The integration of rigorous in vitro assays ensures that these synthetic efforts translate into reliable, high-confidence lead compounds for clinical development.

References

-

An Overview of Thiazole Derivatives and its Biological Activities Journal of Global Trends in Pharmaceutical Sciences URL:[Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics FABAD Journal of Pharmaceutical Sciences URL: [Link]

-

Synthesis and Biological Evaluation of Thiazole Derivatives IntechOpen URL:[Link]

-

A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives Chemical Review and Letters URL:[Link]

-

Thiazole Ring—A Biologically Active Scaffold National Center for Biotechnology Information (PMC) URL:[Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents MDPI URL:[Link]

Sources

Unlocking the Therapeutic Potential of 2-(2-Chlorophenyl)-4,5-dimethylthiazole: A Guide to Target Identification and Validation

Abstract

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities.[1][2][3][4] The compound 2-(2-Chlorophenyl)-4,5-dimethylthiazole, with its unique substitution pattern, represents a promising candidate for novel therapeutic development. However, its specific molecular targets and mechanisms of action remain to be fully elucidated. This in-depth technical guide provides a strategic framework for researchers, scientists, and drug development professionals to identify and validate the therapeutic targets of this compound. We will explore a multi-pronged approach, integrating computational prediction with robust experimental validation, to systematically uncover its biological binding partners and pave the way for its clinical translation.

Introduction: The Promise of a Privileged Scaffold

Thiazole derivatives have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammation.[1][4][5] Their unique electronic properties and synthetic tractability make them attractive starting points for drug discovery campaigns.[1] The subject of this guide, 2-(2-Chlorophenyl)-4,5-dimethylthiazole, is a member of this versatile class of compounds.[2] While its precise biological activity is still under investigation, the presence of the thiazole ring and the chlorophenyl moiety suggests potential interactions with a range of biological targets.[2][6] The goal of this whitepaper is to provide a comprehensive, step-by-step guide to unraveling the therapeutic potential of this molecule by identifying its molecular targets. This process, often termed target deconvolution, is a critical step in modern drug discovery, transforming a compound with an interesting phenotypic effect into a lead candidate with a well-defined mechanism of action.[7][8][9]

The Strategic Approach: From In Silico Prediction to In-Cellulo Validation

A successful target identification campaign relies on a logical and iterative workflow that combines computational and experimental methodologies. This integrated approach allows for the generation of hypotheses, followed by rigorous testing in biologically relevant systems.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-(2-Chlorophenyl)-4,5-dimethylthiazole|206556-03-8 [benchchem.com]

- 3. sciencescholar.us [sciencescholar.us]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. An in silico Approach for Integrating Phenotypic and Target‐based Approaches in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. drughunter.com [drughunter.com]

Methodological & Application

13C NMR analysis of 2-(2-Chlorophenyl)-4,5-dimethylthiazole derivatives

An In-Depth Guide to the ¹³C NMR Analysis of 2-(2-Chlorophenyl)-4,5-dimethylthiazole Derivatives

Application Note

Introduction: The Significance of Thiazoles and NMR in Drug Discovery

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The synthesis of novel thiazole derivatives, such as 2-(2-Chlorophenyl)-4,5-dimethylthiazole, is a critical activity in drug development programs.[2] Consequently, unambiguous structural elucidation is paramount to confirm the identity, purity, and stability of these synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules.[3][4] While ¹H NMR provides valuable information about the proton environment, ¹³C NMR spectroscopy offers a direct and highly sensitive method for probing the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific signal, providing a definitive "fingerprint" of the molecular structure.

This guide provides a detailed technical overview and a robust protocol for the ¹³C NMR analysis of 2-(2-Chlorophenyl)-4,5-dimethylthiazole derivatives. It is designed for researchers, chemists, and quality control scientists involved in the synthesis and characterization of heterocyclic compounds.

Foundational Principles: Interpreting the ¹³C NMR Spectrum

Understanding the expected chemical shifts (δ) for the target molecule is crucial for accurate spectral interpretation. The electronic environment of each carbon atom is influenced by factors such as hybridization, electronegativity of adjacent atoms, and resonance effects. For 2-(2-Chlorophenyl)-4,5-dimethylthiazole, we can predict the approximate regions for each carbon signal.

Caption: Molecular structure with standardized carbon numbering.

Causality Behind Chemical Shifts:

-

Thiazole Ring Carbons:

-

C2 (δ ≈ 165-170 ppm): This carbon is positioned between two electronegative heteroatoms (nitrogen and sulfur), causing significant deshielding and a characteristic downfield shift.[5] Its quaternary nature often results in a signal of lower intensity.

-

C4 (δ ≈ 148-152 ppm): Attached to a methyl group and part of a C=N bond, this carbon is also significantly deshielded.

-

C5 (δ ≈ 128-135 ppm): Bonded to a methyl group and adjacent to the sulfur atom, its chemical shift is typically upfield relative to C4. The presence of substituents can significantly influence the final shift.[5]

-

-

2-(2-Chlorophenyl) Group Carbons:

-

C1' (δ ≈ 130-134 ppm): The ipso-carbon, directly attached to the thiazole ring. Its chemical shift is influenced by the electronic effects of the heterocyclic system.

-

C2' (δ ≈ 132-136 ppm): This carbon is directly attached to the highly electronegative chlorine atom, resulting in a downfield shift due to the inductive effect.

-

C3', C4', C5', C6' (δ ≈ 127-131 ppm): These aromatic carbons appear in the typical aromatic region. Their precise shifts are modulated by the positions relative to the chlorine atom and the point of attachment to the thiazole ring.

-

-

Methyl Group Carbons:

Predicted ¹³C NMR Data Summary

The following table summarizes the expected chemical shift ranges for the title compound class. This serves as a predictive guide for spectral assignment.

| Carbon Atom(s) | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| C2 | sp² | 165 - 170 | Between N and S; highly deshielded. Quaternary (low intensity). |

| C4 | sp² | 148 - 152 | Part of C=N bond, substituted with -CH₃. Quaternary (low intensity). |

| C5 | sp² | 128 - 135 | Adjacent to S, substituted with -CH₃. Quaternary (low intensity). |

| C1' | sp² (Aromatic) | 130 - 134 | Ipso-carbon attached to thiazole. Quaternary (low intensity). |

| C2' | sp² (Aromatic) | 132 - 136 | Attached to electronegative Cl. |

| C3', C4', C5', C6' | sp² (Aromatic) | 127 - 131 | Standard aromatic region; specific shifts depend on position. |

| C4-CH₃, C5-CH₃ | sp³ | 10 - 20 | Aliphatic carbons; highly shielded. |

Detailed Experimental Protocol

This protocol provides a self-validating system for acquiring high-quality, reproducible ¹³C NMR spectra.

Caption: Standard workflow for 13C NMR analysis.

A. Sample Preparation

-

Analyte Weighing: Accurately weigh 20-50 mg of the purified 2-(2-Chlorophenyl)-4,5-dimethylthiazole derivative.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a preferred solvent due to its excellent solubilizing power for many organic compounds and its single, well-characterized solvent peak.[9]

-

Internal Standard: Use a solvent that contains tetramethylsilane (TMS, 0.03% v/v) as the internal chemical shift reference (δ = 0.00 ppm).

-

Solubilization & Transfer: Vortex the sample gently until the solid is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9] The final sample volume should be ~0.6 mL, corresponding to a height of about 4-5 cm in the tube.[10]

B. Instrument & Acquisition Parameters

These parameters are based on a typical 400 MHz (¹³C at 100 MHz) or 500 MHz (¹³C at 125 MHz) spectrometer.

-

Experiment Setup: Load a standard ¹³C{¹H} experiment (e.g., zgpg30 on Bruker systems), which utilizes a 30° pulse angle and proton decoupling.

-

Expertise Note: Proton decoupling collapses ¹³C-¹H coupling, resulting in a single sharp peak for each carbon, which simplifies the spectrum and enhances S/N via the Nuclear Overhauser Effect (NOE).[6]

-

-

Acquisition Parameters:

-

Number of Scans (NS): Set NS to 1024. This can be increased for dilute samples or to improve the visibility of weak quaternary carbon signals.

-

Relaxation Delay (D1): Set D1 to 2.0 seconds.

-

Expertise Note: Quaternary carbons have longer relaxation times. A sufficient delay (D1) is crucial to allow these carbons to fully relax between pulses, preventing signal saturation and ensuring more accurate integration (though integration is not typically quantitative in standard ¹³C spectra). For fully quantitative results, a much longer D1 (5x the longest T1) and a 90° pulse angle would be required.

-

Spectral Width (SW): Set to ~240 ppm (e.g., from -10 to 230 ppm) to ensure all expected signals are captured.

-

-

Acquisition: After inserting the sample, locking on the deuterium signal of CDCl₃, and shimming the magnetic field for homogeneity, start the acquisition (zg).

C. Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line-broadening factor (LB) of 1.0-2.0 Hz to the Free Induction Decay (FID) to improve S/N, followed by Fourier transformation (efp).[11]

-

Correction: Perform automatic or manual phase correction (apk) and baseline correction to ensure all peaks are upright and start from a flat baseline.

-

Referencing: Calibrate the spectrum by setting the CDCl₃ solvent peak to its known chemical shift of δ 77.16 ppm.[12] This ensures accuracy and comparability across different experiments.

-

Peak Picking: Identify all genuine peaks and label their chemical shifts. Pay close attention to low-intensity signals in the downfield region, which are likely the quaternary carbons.

References

- ¹³C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by ¹³C NMR spectroscopy. RSC Publishing.

- C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives.

- NMR Sample Prepar

- 2-(2-Phenylacetamido) Acetamide Derivatives as Potential Anticancer Agents: Synthesis and Cytotoxicity Evaluation. Iranian Journal of Chemistry and Chemical Engineering.

- Supplementary D

- NMR sample prepar

- Spectroscopic and Synthetic Profile of 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole: A Technical Overview. Benchchem.

- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- An In-depth Technical Guide to the 1H and 13C NMR Spectral D

- Practical Guidelines for 13 C-Based NMR Metabolomics.

- 13-C NMR Protocol for beginners AV-400. Unknown Source.

- ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.

- Verifying the Predictability of ¹³C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace.

- Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiprolifer

- Sample Prepar

- Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.

- Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. International Journal of Inorganic and Bioinorganic Chemistry.

- ¹³C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.

- New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports.

- Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.

- Synthesis, Spectral and biological studies of thiazole Schiff base derived from 4-(2'-fluorophenyl)-2-aminothiazole. International Journal of Current Research and Review.

- Scoping of the 2-substituted thiazole formation.

- 2-Ethyl-4,5-dimethylthiazole. PubChem.

- Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiprolifer

- ¹³C NMR Chemical Shift.

Sources

- 1. ijpsi.org [ijpsi.org]

- 2. tandfonline.com [tandfonline.com]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. sites.uclouvain.be [sites.uclouvain.be]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. nmrprobe.org [nmrprobe.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Antifungal Assays of Thiazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Thiazole-Based Antifungal Agents

The thiazole scaffold, a five-membered heterocyclic ring containing both sulfur and nitrogen, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including potent antifungal properties.[1][2][3] The growing challenge of antifungal resistance, particularly among Candida and Aspergillus species, necessitates the development of novel therapeutic agents. Thiazole-based compounds have emerged as a promising class of antifungals, with many derivatives exhibiting activity comparable to or even exceeding that of established drugs like fluconazole and ketoconazole.[2][4][5]

Similar to the well-known azole antifungals, many thiazole derivatives are believed to exert their effect by disrupting the fungal cell membrane's integrity. The primary mechanism of action often involves the inhibition of cytochrome P450 14α-demethylase (CYP51), an enzyme critical for the biosynthesis of ergosterol.[6][7] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, function, and cell viability.[8][9] Its depletion and the concurrent accumulation of toxic sterol precursors lead to fungistatic or fungicidal effects.[10]

This comprehensive guide provides detailed protocols for the in vitro evaluation of thiazole-based compounds, from initial screening of antifungal activity to elucidating their mechanism of action. These protocols are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.

Part 1: Primary Antifungal Susceptibility Testing (AFST)

The initial evaluation of a novel thiazole compound involves determining its antifungal potency. The Minimum Inhibitory Concentration (MIC) is the cornerstone metric, defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism in vitro.[11] Two widely accepted methods for determining the MIC are the broth microdilution and disk diffusion assays.

Broth Microdilution Assay for Yeasts (e.g., Candida albicans)

This method is considered the gold standard for determining MICs and is detailed in the CLSI document M27.[12][13] It provides a quantitative measure of the antifungal agent's potency.

Scientific Principle: This assay subjects a standardized fungal inoculum to serial dilutions of the test compound in a liquid growth medium. The rationale is to identify the precise concentration at which fungal growth is inhibited. The use of RPMI-1640 medium, buffered with MOPS, provides a defined nutritional environment that supports the growth of most clinically relevant yeasts while minimizing interactions with the test compound.[14] Inoculum standardization to a 0.5 McFarland standard ensures that a consistent number of fungal cells are challenged, which is critical for reproducibility.[11][15]

Experimental Protocol:

-

Preparation of Thiazole Compound Stock Solution:

-

Dissolve the thiazole-based compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 1-10 mg/mL). The final concentration of DMSO in the assay should not exceed 1-2%, as higher concentrations can inhibit fungal growth.[7]

-

-

Preparation of Microtiter Plates:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium. This typically creates a concentration range from 0.03 to 64 µg/mL.

-

Each well should contain 100 µL of the diluted compound.

-

Include a positive control well (100 µL of RPMI-1640 without the compound) and a negative/sterility control well (100 µL of uninoculated RPMI-1640).

-

-

Inoculum Preparation:

-

Culture the yeast strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

-

Suspend several colonies in sterile saline (0.85% NaCl).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ Colony Forming Units (CFU)/mL.[15]

-

Dilute this suspension in RPMI-1640 medium to achieve a final working inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[11]

-

-

Inoculation and Incubation:

-

Add 100 µL of the working inoculum to each well of the microtiter plate (except the sterility control).

-

Incubate the plate at 35°C for 24-48 hours.[11]

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the thiazole compound that causes a significant reduction in growth (typically ≥50% inhibition) compared to the positive control. This can be assessed visually or by using a spectrophotometer to read the optical density at 600 nm.

-

Workflow for Broth Microdilution MIC Assay

Caption: Workflow for Broth Microdilution MIC Assay.

Data Presentation: MIC Values

| Fungal Strain | Compound A (MIC, µg/mL) | Compound B (MIC, µg/mL) | Fluconazole (MIC, µg/mL) |

| Candida albicans ATCC 90028 | 0.5 | 1 | 2 |

| Candida glabrata ATCC 90030 | 1 | 4 | 16 |

| Cryptococcus neoformans ATCC 90112 | 0.25 | 0.5 | 4 |

Antifungal Disk Diffusion Assay

This method, outlined in CLSI document M44, provides a qualitative or semi-quantitative assessment of antifungal activity and is particularly useful for rapid screening of multiple compounds.[14]

Scientific Principle: A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a fungus. The compound diffuses into the agar, creating a concentration gradient. If the fungus is susceptible, a zone of growth inhibition will form around the disk. The diameter of this zone is proportional to the antifungal activity and diffusion characteristics of the compound. Mueller-Hinton agar supplemented with glucose and methylene blue is often used as it supports good yeast growth and provides clear zone definition.

Experimental Protocol:

-

Preparation of Agar Plates:

-

Prepare Mueller-Hinton Agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye (GMB).

-

Pour the molten agar into sterile petri dishes to a uniform depth of approximately 4 mm.

-

Allow the plates to solidify and dry before use.

-

-

Inoculum Preparation:

-

Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

-

Swab the entire surface of the agar plate uniformly in three directions to ensure confluent growth.

-

-

Application of Disks:

-

Impregnate sterile paper disks (6 mm diameter) with a known amount of the thiazole compound solution.

-

Aseptically place the disks onto the inoculated agar surface, ensuring firm contact.

-

Include a control disk with the solvent (e.g., DMSO) and a disk with a standard antifungal (e.g., fluconazole).

-

-

Incubation:

-

Invert the plates and incubate at 35°C for 20-24 hours.[15]

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.[15]

-

The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established zone diameter breakpoints for standard drugs. For novel compounds, the zone diameter provides a comparative measure of activity.

-

Data Presentation: Zone of Inhibition Diameters

| Fungal Strain | Compound A (Zone Diameter, mm) | Compound B (Zone Diameter, mm) | Fluconazole (25 µg disk) (Zone Diameter, mm) |

| C. albicans ATCC 90028 | 22 | 18 | 25 |

| C. glabrata ATCC 90030 | 15 | 10 | 12 |

| C. neoformans ATCC 90112 | 25 | 21 | 20 |

Part 2: Mechanism of Action Studies

Once a thiazole compound demonstrates significant antifungal activity, the next critical step is to elucidate its mechanism of action. As many thiazoles are known to target the ergosterol biosynthesis pathway, assays focused on this pathway are highly relevant.

Ergosterol Quantification Assay

This spectrophotometric assay directly measures the amount of ergosterol in fungal cells after treatment with the thiazole compound. A reduction in ergosterol content is strong evidence for the inhibition of its synthesis.[11][14]

Scientific Principle: This method is based on the unique UV absorbance spectrum of ergosterol and another sterol, 24(28)-dehydroergosterol (DHE), which are extracted from fungal cells after saponification (alkaline hydrolysis) of cellular lipids.[14] By measuring the absorbance at two specific wavelengths (281.5 nm and 230 nm), the quantities of both sterols can be calculated, providing a direct assessment of the compound's impact on the sterol profile.[6]

Experimental Protocol:

-

Fungal Culture and Treatment:

-

Grow the fungal strain in a suitable broth medium (e.g., Sabouraud Dextrose Broth) to the mid-log phase.

-

Expose the fungal culture to various concentrations of the thiazole compound (e.g., 0.5x, 1x, and 2x MIC) and a no-drug control.

-

Incubate for a defined period (e.g., 16-24 hours) at 35°C with shaking.

-

-

Cell Harvesting and Lysis:

-

Harvest the cells by centrifugation and wash them with sterile distilled water.

-

Determine the wet weight of the cell pellet.

-

Add 25% alcoholic potassium hydroxide solution to the cell pellet and vortex vigorously. This step saponifies the fatty acids, releasing the sterols.

-

-

Sterol Extraction:

-

Incubate the mixture in an 85°C water bath for 1 hour.

-

After cooling, extract the non-saponifiable lipids (containing ergosterol) by adding a mixture of sterile water and n-heptane, followed by vigorous vortexing.

-

Carefully transfer the upper n-heptane layer to a clean tube.

-

-

Spectrophotometric Analysis:

-

Scan the absorbance of the n-heptane layer from 230 to 300 nm using a UV-Vis spectrophotometer.

-

Calculate the ergosterol content using the following equations, based on the absorbance at 281.5 nm (ergosterol peak) and 230 nm (24(28) DHE peak)[6][14]:

-

% Ergosterol + % 24(28) DHE = [(A₂₈₁.₅ / 290) × F] / pellet weight

-

% 24(28) DHE = [(A₂₃₀ / 518) × F] / pellet weight

-

% Ergosterol = [% Ergosterol + % 24(28) DHE] - % 24(28) DHE (where F is the dilution factor in ethanol)

-

-

Ergosterol Biosynthesis Inhibition Pathway

Caption: Inhibition of ergosterol biosynthesis by thiazole compounds.

Cell Membrane Integrity Assay using Propidium Iodide (PI)

This assay assesses whether the thiazole compound causes damage to the fungal cell membrane, a likely downstream effect of ergosterol depletion.

Scientific Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells.[4] However, in cells with compromised membranes, PI can enter and bind to DNA, emitting a bright red fluorescence. Flow cytometry can then be used to quantify the percentage of fluorescent (dead or membrane-damaged) cells in a population, providing a robust measure of membrane integrity.[4]

Experimental Protocol:

-

Fungal Culture and Treatment:

-

Treat fungal cells with the thiazole compound at various concentrations (e.g., 1x, 2x, 4x MIC) and include a no-drug control and a positive control (e.g., heat-killed cells or cells treated with a known membrane-disrupting agent).

-

Incubate for a relevant period (e.g., 4-24 hours).

-

-

Cell Harvesting and Staining:

-

Harvest the cells by centrifugation and wash them with phosphate-buffered saline (PBS).

-

Resuspend the cells in PBS to a concentration of approximately 1 x 10⁶ cells/mL.

-

Add PI to a final concentration of 1-10 µg/mL.[4]

-

Incubate in the dark at room temperature for 5-15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the samples using a flow cytometer, exciting with a 488 nm laser and detecting emission in the red channel (typically >617 nm).[4]

-

Gate the cell population based on forward and side scatter to exclude debris.

-

Quantify the percentage of PI-positive cells in the treated and control populations.

-

Logic of the Propidium Iodide Uptake Assay

Caption: Logic of the propidium iodide uptake assay.

Conclusion